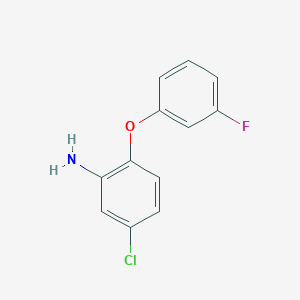
3-Chloro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-2-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C7H8ClNO3S. It has a molecular weight of 221.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Chloro-2-methoxybenzenesulfonamide” is 1S/C7H8ClNO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3,(H2,9,10,11) . This code provides a specific string of characters that represents the compound’s molecular structure .
Physical And Chemical Properties Analysis
“3-Chloro-2-methoxybenzenesulfonamide” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
3-Chloro-2-methoxybenzenesulfonamide has been explored for its potential in pharmaceutical applications. Compounds derived from it have shown potent anti-cancer activity against various cell lines, particularly HCT-116 for certain derivatives . This suggests its utility in the development of new cancer therapies.
Material Science
In material science, this compound can be used to synthesize new materials with specific photophysical properties. For instance, derivatives like 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline have been synthesized, which exhibit significant photoluminescence . Such materials are valuable for creating fluorescent probes used in biological imaging and optoelectronics.
Chemical Synthesis
3-Chloro-2-methoxybenzenesulfonamide serves as a building block in chemical synthesis. It’s used to construct complex molecules through various synthetic pathways, contributing to the diversity of chemical compounds available for further research and development .
Analytical Chemistry
The compound’s derivatives can be employed in analytical chemistry as fluorescent probes. Their photoluminescent properties allow for the detection and measurement of various biological substances, making them essential tools in biochemical assays and diagnostics .
Computational Chemistry
Computational studies on derivatives of 3-Chloro-2-methoxybenzenesulfonamide, such as DFT computational analysis, help identify reactive centers and understand the molecule’s electronic structure . This information is crucial for predicting reactivity and designing new compounds with desired properties.
Biological Studies
The compound’s derivatives can be used to study protein dynamics, nucleic acid structures, and other biological macromolecules. Their interaction with biological materials provides insights into cellular processes and molecular biology .
Optoelectronics
Due to its photoluminescent properties, 3-Chloro-2-methoxybenzenesulfonamide is valuable in the field of optoelectronics. It can be used to develop new types of light-emitting diodes (LEDs), solar cells, and other devices that rely on the emission or absorption of light .
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling this compound .
Propiedades
IUPAC Name |
3-chloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSKGRUTDYLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2589531.png)
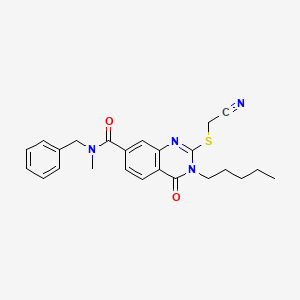

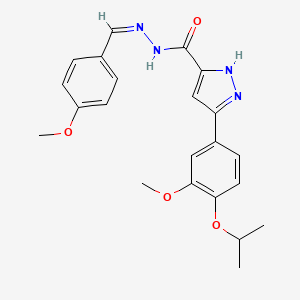
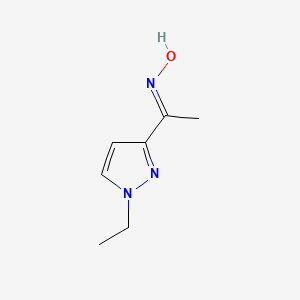
![{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2589541.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2589542.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2589543.png)
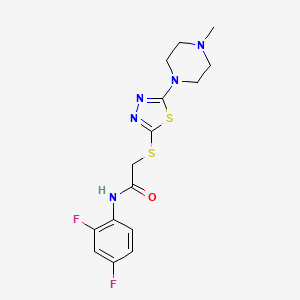
![4-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2589546.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2589547.png)
![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2589551.png)
